Cas no 140694-63-9 (4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside)

4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside structure
140694-63-9 structure
Product Name:4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside
CAS No:140694-63-9
MF:C42H65NO33
MW:1111.95241713524
CID:230695
PubChem ID:3083325
Update Time:2025-04-19

4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside Chemical and Physical Properties

Names and Identifiers

    • 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside
    • (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5R,6R)-6-(4-nitrophenyl)-3,4,5,6-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol
    • alpha-D-Glucopyranoside, 4-nitrophenyl O-beta-D-galactopyranosyl-(1-4)-O-alpha-D-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-
    • LG5PI
    • p-Nitrophenyl 4(5)-O-beta-galactosyl-alpha-maltopentaoside
    • DTXSID40161462
    • 140694-63-9
    • Inchi: 1S/C42H65NO33/c44-5-13-19(49)24(54)29(59)37(67-13)66-10-18-34(72-38-30(60)25(55)20(50)14(6-45)68-38)35(73-39-31(61)26(56)21(51)15(7-46)69-39)36(74-40-32(62)27(57)22(52)16(8-47)70-40)42(75-18,11-1-3-12(4-2-11)43(64)65)76-41-33(63)28(58)23(53)17(9-48)71-41/h1-4,13-41,44-63H,5-10H2/t13-,14-,15-,16-,17-,18-,19+,20-,21-,22-,23-,24+,25+,26+,27+,28+,29-,30-,31-,32-,33-,34-,35+,36-,37-,38-,39-,40-,41-,42-/m1/s1
    • InChI Key: PCADUOFTAUWLRD-OQPKCWLPSA-N
    • SMILES: O1[C@H](CO[C@H]2[C@@H]([C@H]([C@H]([C@@H](CO)O2)O)O)O)[C@H]([C@@H]([C@H]([C@@]1(C1C=CC(=CC=1)[N+](=O)[O-])O[C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O

Computed Properties

  • Exact Mass: 1111.344
  • Monoisotopic Mass: 1111.344
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 20
  • Hydrogen Bond Acceptor Count: 33
  • Heavy Atom Count: 76
  • Rotatable Bond Count: 17
  • Complexity: 1820
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 30
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -10
  • Topological Polar Surface Area: 552Ų

Experimental Properties

  • Density: 1.86
  • Boiling Point: 1353.2°Cat760mmHg
  • Flash Point: 772.2°C
Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk